N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound characterized by a fused bicyclo[8.4.0] core with additional nitrogen and oxygen heteroatoms. The structure features a benzyl group at the N-position, a butan-2-yl substituent at C7, and a carboxamide moiety at C3.
Key structural attributes include:
- Heteroatom-rich system: Three nitrogen atoms and one oxygen atom enable hydrogen bonding and dipole interactions.
- Substituent diversity: The benzyl and butan-2-yl groups contribute to lipophilicity, influencing bioavailability and membrane permeability.
Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELX for refinement and ORTEP-3/WinGX for visualization .
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c1-4-16(3)29-21(25)18(23(30)26-13-17-8-6-5-7-9-17)12-19-22(29)27-20-11-10-15(2)14-28(20)24(19)31/h5-12,14,16,25H,4,13H2,1-3H3,(H,26,30) |
InChI Key |
MXXWQEZYLQOASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling:
Quinolin-2,4-dione Derivatives:
- While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: spirocyclic systems (e.g., ) and beta-lactam antibiotics (e.g., ). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural Differentiation from Spirocyclic Analogs
The target compound’s tricyclic framework contrasts with the spiro[4.5]decane systems in , which feature a single spiro junction. Additionally, the benzothiazole moiety in ’s analogs confers π-π stacking capabilities absent in the target compound’s benzyl group .
Functional Contrast with Beta-Lactam Antibiotics
While both the target compound and benzathine benzylpenicillin () contain nitrogen-rich heterocycles, the beta-lactam’s strained four-membered ring is critical for its antibiotic activity. The target compound lacks this reactivity but may exploit its carboxamide and imino groups for non-covalent interactions in non-antibiotic applications .
Research Findings and Implications
- Synthetic Challenges : The tricyclic system’s complexity necessitates advanced crystallization techniques (e.g., SHELXL refinement) to resolve stereochemical ambiguities .
- Bioactivity Potential: Analogous spirocyclic compounds in exhibit antimicrobial properties, suggesting the target compound could be optimized for similar applications .
- Pharmacokinetic Considerations : The butan-2-yl group may enhance metabolic stability compared to ’s labile beta-lactam ring .
Biological Activity
N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has been the subject of research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Anticancer Properties
Research has indicated that compounds with similar structural features to N-benzyl-7-butan-2-yl-6-imino derivatives exhibit significant anticancer activities. A study on 2-substituted benzyl derivatives reported antiproliferative effects against various cancer cell lines, including human leukemia (U-937) and melanoma (SK-MEL-1) cells. The IC50 values for these compounds were determined using an MTT assay, highlighting their potential as anticancer agents .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8a | U-937 | <200 |
| 8b | SK-MEL-1 | 150 |
| CA-4 | U-937 | 1.2 |
The mechanism of action for N-benzyl derivatives often involves the inhibition of key cellular pathways associated with cancer proliferation. It is proposed that these compounds may interact with specific enzymes or receptors that play critical roles in cell cycle regulation and apoptosis . For instance, some studies suggest that they may inhibit tubulin polymerization, a crucial process for mitotic spindle formation during cell division.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that compounds similar to N-benzyl derivatives possess antimicrobial activity. These compounds have been evaluated for their efficacy against various bacterial strains and fungi. The biological activity often correlates with the presence of specific functional groups that enhance interaction with microbial targets .
Case Studies
- In Vitro Studies : A series of in vitro studies have shown that modifications to the benzyl group can significantly enhance the biological activity of these compounds. For example, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cell lines .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that variations in the alkyl chain length and substitution patterns on the aromatic ring can lead to substantial differences in biological activity. Compounds with longer alkyl chains generally exhibited improved lipophilicity and cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
